molecular formula C10H11ClF3NO B13049929 (1S,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL

(1S,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL

Cat. No.: B13049929
M. Wt: 253.65 g/mol
InChI Key: UGVWZZDBVGYSLF-MLUIRONXSA-N
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Description

(1S,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL is a chiral compound with significant applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group and the chiral centers contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-(trifluoromethyl)benzaldehyde and a suitable chiral amine.

    Reaction Conditions: The key step involves the condensation of the aldehyde with the chiral amine under controlled conditions to form the desired product. This reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the final amine product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into different amine derivatives.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a suitable base or catalyst.

Major Products

The major products formed from these reactions include various amine derivatives, ketones, carboxylic acids, and substituted phenyl derivatives.

Scientific Research Applications

(1S,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL has a wide range of scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals, materials science, and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chiral centers contribute to the compound’s ability to interact selectively with chiral biological targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]ethanol
  • (1S,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]butan-2-OL
  • (1S,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]pentan-2-OL

Uniqueness

The uniqueness of (1S,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL lies in its specific chiral configuration and the presence of the trifluoromethyl group

Properties

Molecular Formula

C10H11ClF3NO

Molecular Weight

253.65 g/mol

IUPAC Name

(1S,2R)-1-amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H11ClF3NO/c1-5(16)9(15)6-3-2-4-7(8(6)11)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9-/m1/s1

InChI Key

UGVWZZDBVGYSLF-MLUIRONXSA-N

Isomeric SMILES

C[C@H]([C@H](C1=C(C(=CC=C1)C(F)(F)F)Cl)N)O

Canonical SMILES

CC(C(C1=C(C(=CC=C1)C(F)(F)F)Cl)N)O

Origin of Product

United States

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